Monomethyl Suberate (CAS 3946-32-5): A Comprehensive Technical Guide on Physicochemical Properties, Synthesis, and Pharmacological Applications
Monomethyl Suberate (CAS 3946-32-5): A Comprehensive Technical Guide on Physicochemical Properties, Synthesis, and Pharmacological Applications
Executive Summary
Monomethyl suberate (8-methoxy-8-oxooctanoic acid) is a medium-chain dicarboxylic acid monoester that serves as a critical building block in advanced organic synthesis and drug development[1]. As an asymmetrical bifunctional molecule, it provides orthogonal reactivity, making it a highly valued precursor in the synthesis of complex lipids, macrocycles, and active pharmaceutical ingredients (APIs) such as Prostaglandin E1 (Alprostadil). Furthermore, its structural mimicry of endogenous medium-chain fatty acids has positioned it as a valuable pharmacological tool for investigating hepatocyte lactate metabolism and mitochondrial uncoupling[2].
Chemical Identity and Structural Attributes
Monomethyl suberate features an eight-carbon aliphatic chain terminating in a carboxylic acid on one end and a methyl ester on the other. This desymmetrization allows for highly selective functionalization without the need for complex protecting group strategies.
Table 1: Physicochemical Properties of Monomethyl Suberate
| Property | Value / Description |
| Chemical Name | Suberic acid monomethyl ester; 8-Methoxy-8-oxooctanoic acid |
| CAS Number | 3946-32-5 |
| Molecular Formula | C9H16O4 |
| Molecular Weight | 188.22 g/mol |
| Physical State (20 °C) | Colorless low-melting solid to clear liquid (Crystal-Lump) |
| Melting Point | 17–19 °C (Freezing point: 21 °C) |
| Boiling Point | 185–186 °C at 18 mmHg (135 °C at 0.1 kPa) |
| Density | 1.047 g/mL at 25 °C |
| Refractive Index ( | 1.444 |
| Solubility | Soluble in Methanol, DMSO, Diethyl Ether; sparingly soluble in water |
| pKa (Predicted) | 4.76 ± 0.10 |
Data compiled from verified supplier specifications and chemical databases[1],[3],.
Synthesis and Purification Methodologies
The synthesis of monomethyl suberate relies on the controlled mono-saponification of dimethyl suberate. Achieving high yields of the monoester requires strict stoichiometric and thermodynamic control to prevent over-hydrolysis to suberic acid[1].
Protocol: Controlled Mono-Saponification of Dimethyl Suberate
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Objective : Synthesize monomethyl suberate while minimizing the formation of the diacid byproduct.
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Causality & Validation : The reaction is performed at 0 °C to kinetically favor the mono-hydrolysis. The statistical probability of di-hydrolysis is mitigated by the slow, dropwise addition of the base, ensuring the local concentration of hydroxide never exceeds the unreacted diester.
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Reagent Preparation : Dissolve 1.0 equivalent of potassium hydroxide (KOH) in anhydrous methanol.
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Initiation : Charge a round-bottom flask with dimethyl suberate (1.1 equivalents to slightly favor mono-reaction) and cool to 0 °C using an ice-water bath.
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Controlled Addition : Slowly add the methanolic KOH dropwise over 1 hour under vigorous stirring. Causality: Rapid addition causes localized heating and hydroxide pooling, leading to rapid suberic acid formation.
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Reaction Progression : Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3). Self-Validation: The appearance of a mid-Rf spot indicates the monoester, while baseline material indicates the diacid.
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Solvent Removal & Extraction : Evaporate methanol under reduced pressure. Partition the residue between diethyl ether and water. The unreacted diester partitions into the ether layer, while the potassium salt of the monoester remains in the aqueous layer.
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Acidification : Carefully acidify the aqueous phase to pH 3 using concentrated HCl. Causality: A pH of 3 ensures complete protonation of the carboxylic acid (pKa ~4.76) without risking acid-catalyzed hydrolysis of the methyl ester[1].
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Final Isolation : Extract the acidified aqueous phase with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to yield monomethyl suberate as a colorless oil/low-melting solid[1].
Applications in Drug Development & Biochemistry
Precursor for Prostaglandin E1 (Alprostadil)
Monomethyl suberate is a critical intermediate in the total synthesis of Prostaglandin E1, a potent vasodilator used to treat erectile dysfunction and maintain a patent ductus arteriosus in neonates[1]. The monoester provides the exact C8 aliphatic chain required for the upper appendage of the prostaglandin scaffold, allowing for sequential coupling reactions.
Modulator of Hepatocyte Lactate Metabolism
In metabolic studies, particularly those modeling Reye's syndrome (where medium-chain dicarboxylic acids accumulate), monomethyl suberate is utilized to investigate mitochondrial function. It is actively taken up by hepatocytes, where it acts as an uncoupling agent, inhibits lactate gluconeogenesis, and competitively inhibits the oxidation of endogenous fatty acids like octanoate[2].
Antifungal Agent
Recent pharmacological profiling has identified monomethyl suberate as a moderate antifungal agent. Molecular docking studies suggest that its mechanism of action involves interaction with N-myristoyltransferase, an essential enzyme in fungal lipid metabolism[].
Experimental Workflows: Hepatocyte Lactate Metabolism Assay
To evaluate the metabolic inhibitory effects of monomethyl suberate in vitro, a steady-state hepatocyte model is employed[2].
Protocol: Evaluating Gluconeogenesis Inhibition
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Hepatocyte Isolation : Isolate rat hepatocytes via standard two-step collagenase perfusion.
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Incubation Setup : Suspend hepatocytes in Krebs-Henseleit bicarbonate buffer containing 10 mM lactate and 1 mM pyruvate (to establish a steady-state gluconeogenic flux).
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Treatment Application : Introduce monomethyl suberate at varying concentrations (0.1 mM to 2.0 mM). Causality: Titrating the concentration establishes the IC50 for gluconeogenesis inhibition and differentiates between specific enzymatic inhibition and generalized mitochondrial toxicity.
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Metabolic Tracer Addition : Introduce
C-labeled octanoate (0.2 mM) to a parallel set of treated cells to measure fatty acid oxidation rates. -
Quantification : After 30 minutes, terminate the reaction with perchloric acid. Neutralize the extract and quantify glucose production via a standard enzymatic assay (e.g., hexokinase/G6PDH). Measure
CO2 evolution to assess octanoate oxidation[2]. -
Self-Validation : Include a positive control using salicylate, a known uncoupler and inhibitor of gluconeogenesis, to validate the assay's sensitivity[2].
Mechanistic pathway of Monomethyl Suberate inducing altered lactate metabolism in hepatocytes.
Safety, Handling, and Storage Protocols
Monomethyl suberate is classified as an irritant (Hazard Codes: Xi; GHS07)[1],.
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Hazards : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
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PPE : Handling requires chemical-resistant gloves (e.g., nitrile), safety goggles, and operation within a fume hood equipped with a type ABEK respirator filter[3],.
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Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from strong oxidizing agents and bases, which can initiate unintended hydrolysis or degradation[3].
References
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ChemicalBook . "SUBERIC ACID MONOMETHYL ESTER | 3946-32-5." ChemicalBook, 2026. 1
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TCI Chemicals . "SAFETY DATA SHEET: Monomethyl Suberate." TCI Europe N.V., 2023. 3
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Sigma-Aldrich . "Suberic acid monomethyl ester 97%." Sigma-Aldrich Product Specifications.
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Rognstad, R. "Effects of Salicylate on Hepatocyte Lactate Metabolism." Biomedica Biochimica Acta, 50(7), 921-930 (1991). 2
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BOC Sciences . "CAS 3946-32-5 (Suberic acid monomethyl ester)." BOC Sciences Database.
